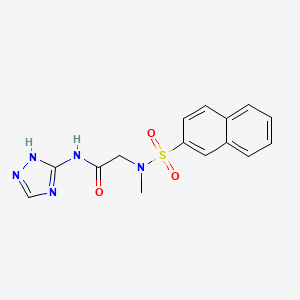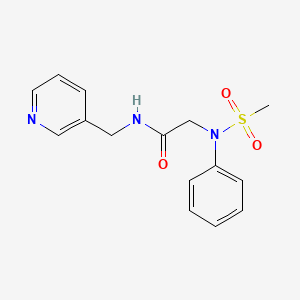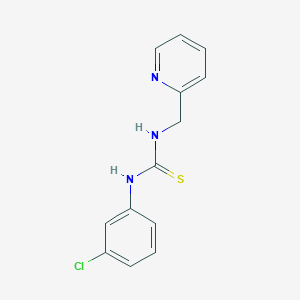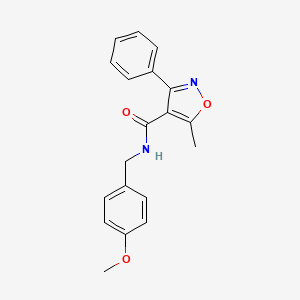
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, also known as MNTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTG is a triazole-based inhibitor that has been shown to have significant effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Mecanismo De Acción
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide exerts its effects through a variety of mechanisms, including the inhibition of enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to be easily synthesized. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several potential future directions for research on N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. One area of interest is its potential as a treatment for cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases, as studies have shown that it has neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects. Overall, this compound is a promising candidate for further research and development in the field of scientific research.
Métodos De Síntesis
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can be synthesized using a variety of methods, including the reaction of 2-naphthylsulfonyl chloride with N~2~-methyl-N~2~-hydroxyethylamine to form the intermediate, which is then reacted with 4H-1,2,4-triazole-3-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemical reactions.
Aplicaciones Científicas De Investigación
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are associated with a range of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20(9-14(21)18-15-16-10-17-19-15)24(22,23)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYZVQVSQICTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)



![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)


![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
